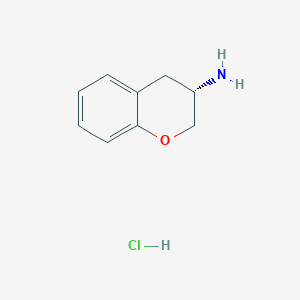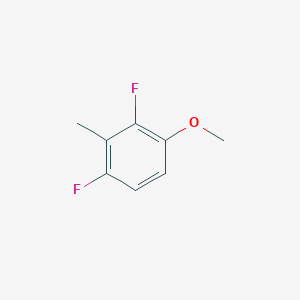![molecular formula C12H17ClN2O2S B1401321 2-Chlor-5-[2-(1-Methylsulfonyl-pyrrolidin-2-yl)-ethyl]-pyridin CAS No. 1316225-12-3](/img/structure/B1401321.png)
2-Chlor-5-[2-(1-Methylsulfonyl-pyrrolidin-2-yl)-ethyl]-pyridin
Übersicht
Beschreibung
2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine is a chemical compound that features a pyridine ring substituted with a chloro group and a pyrrolidine moiety linked via an ethyl chain
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidine Moiety:
Alkylation: The pyrrolidine derivative is then alkylated with an appropriate ethyl halide to introduce the ethyl chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine moiety can be oxidized to form N-oxides or sulfoxides.
Reduction: The chloro group can be reduced to a hydrogen atom under catalytic hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of 2-ethyl-5-(1-methanesulfonyl-pyrrolidin-2-yl)-pyridine.
Substitution: Formation of 2-substituted pyridine derivatives.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine involves its interaction with specific molecular targets. The pyrrolidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The chloro group may facilitate binding through halogen bonding, enhancing the compound’s affinity for its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-methyl]-pyridine: Similar structure but with a methyl group instead of an ethyl chain.
2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-propyl]-pyridine: Similar structure but with a propyl group instead of an ethyl chain.
Uniqueness
2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine is unique due to its specific substitution pattern, which may confer distinct physicochemical properties and biological activities compared to its analogs. The presence of the ethyl chain can influence the compound’s lipophilicity and its ability to cross biological membranes, potentially enhancing its bioavailability and efficacy in therapeutic applications.
Eigenschaften
IUPAC Name |
2-chloro-5-[2-(1-methylsulfonylpyrrolidin-2-yl)ethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-8-2-3-11(15)6-4-10-5-7-12(13)14-9-10/h5,7,9,11H,2-4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMYYIMHPZLFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1CCC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline](/img/structure/B1401239.png)






![[1-(Morpholin-4-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1401253.png)
![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole](/img/structure/B1401254.png)


![tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1401260.png)

